molecular formula C20H23BrN2O2 B10880344 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10880344
M. Wt: 403.3 g/mol
InChI Key: PWZROWAYMSTGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic organic compound that features a piperazine ring substituted with a bromobenzyl group and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-bromobenzyl chloride under basic conditions to form 4-(4-bromobenzyl)piperazine.

    Etherification: The next step involves the reaction of 4-(4-bromobenzyl)piperazine with 4-methylphenol in the presence of a base such as potassium carbonate to form the desired ether linkage.

    Final Coupling: The final step involves the coupling of the intermediate with 2-chloroethanone under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The bromine atom in the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The bromobenzyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

    1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3

InChI Key

PWZROWAYMSTGFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.